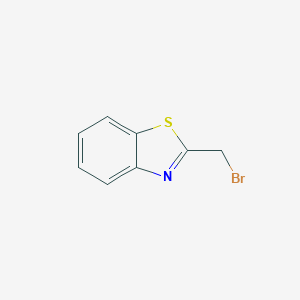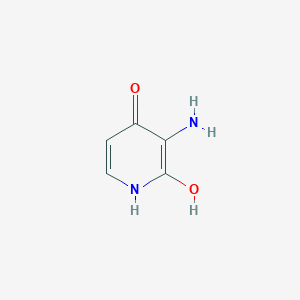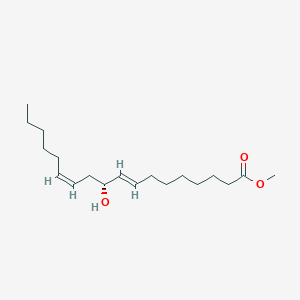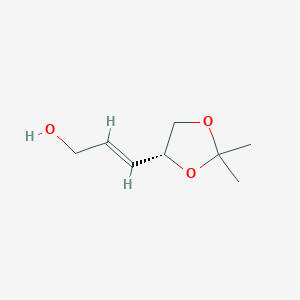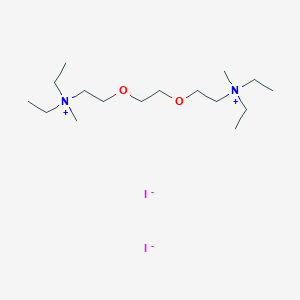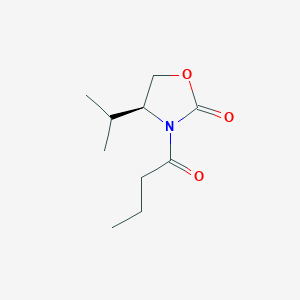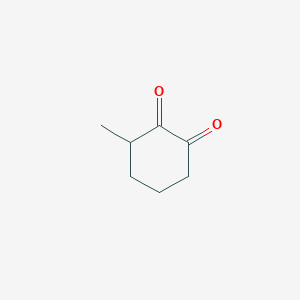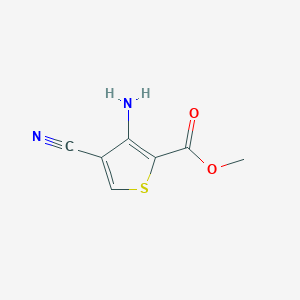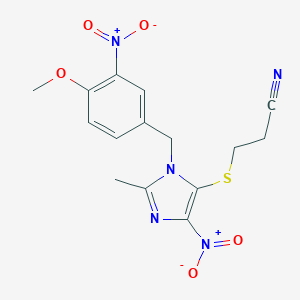
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease progression. For instance, in cancer cells, the compound may inhibit the activity of enzymes involved in cell division, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and bacteria. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- in lab experiments is its high potency. The compound has been shown to have potent activity against cancer cells and bacteria, making it a useful tool for studying disease progression. However, one of the limitations of using this compound is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, making it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-. One of the significant future directions is the development of this compound as a potential drug candidate for the treatment of various diseases. Further research is needed to determine the compound's efficacy and safety in clinical trials. Another future direction is the study of the compound's mechanism of action. Understanding how the compound works can help in the development of more potent and specific drugs. Finally, further research is needed to explore the compound's potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a chemical compound that has potential applications in various fields of scientific research. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. While the compound has shown promising results in preclinical studies, further research is needed to determine its efficacy and safety in clinical trials. Overall, propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a valuable tool for studying disease progression and has the potential to be developed into a useful drug candidate.
Métodos De Síntesis
The synthesis of propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves a series of chemical reactions. The compound is synthesized by reacting 4-methoxy-3-nitrobenzyl chloride with 2-methyl-4-nitroimidazole-5-thiol in the presence of a base. The resulting intermediate is then reacted with propionitrile to obtain the final product.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its therapeutic potential.
Propiedades
Número CAS |
110579-04-9 |
|---|---|
Nombre del producto |
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- |
Fórmula molecular |
C15H15N5O5S |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
3-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C15H15N5O5S/c1-10-17-14(20(23)24)15(26-7-3-6-16)18(10)9-11-4-5-13(25-2)12(8-11)19(21)22/h4-5,8H,3,7,9H2,1-2H3 |
Clave InChI |
UPFKFKSSGOXYDM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCCC#N)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCCC#N)[N+](=O)[O-] |
Otros números CAS |
110579-04-9 |
Sinónimos |
3-[3-[(4-methoxy-3-nitro-phenyl)methyl]-2-methyl-5-nitro-imidazol-4-yl ]sulfanylpropanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



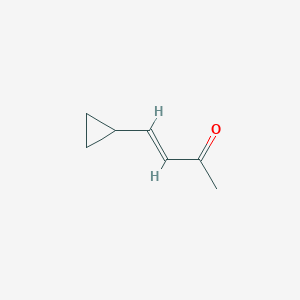
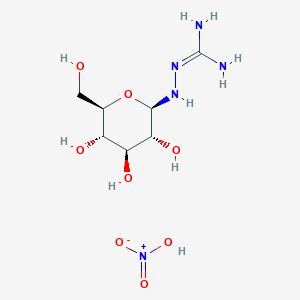

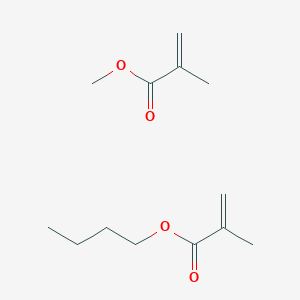
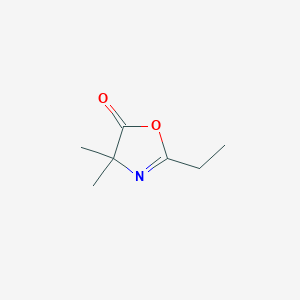
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
